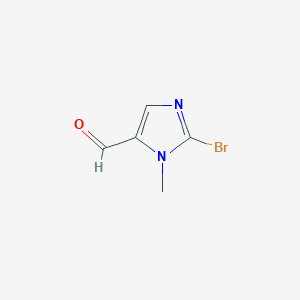
4-Hydroxy-2,5-Dimethylbenzaldehyd
Übersicht
Beschreibung
4-Hydroxy-2,5-dimethylbenzaldehyde is an aromatic aldehyde . It is a solid substance with a molecular weight of 150.18 . Its molecular formula is C9H10O2 .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2,5-dimethylbenzaldehyde consists of a benzene ring substituted with two methyl groups, a hydroxyl group, and an aldehyde group . The exact mass is 150.068085 .
Physical And Chemical Properties Analysis
4-Hydroxy-2,5-dimethylbenzaldehyde has a density of 1.1±0.1 g/cm3 . It has a boiling point of 272.7±35.0 °C at 760 mmHg . The flash point is 113.8±18.5 °C .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
In der organischen Chemie kann 4-Hydroxy-2,5-Dimethylbenzaldehyd als Vorläufer oder Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet werden. Seine Aldehydgruppe ist reaktiv und kann verschiedene Derivate bilden, wie z. B. Oxime, Hydrazone und andere heterocyclische Verbindungen, die in der synthetischen organischen Chemie wertvoll sind .
Materialwissenschaft
Diese Verbindung findet Verwendung in der Materialwissenschaft, insbesondere bei der Synthese von Polymeren und kleinen organischen Molekülen, die als Bausteine für komplexere Strukturen dienen können. Sein Einsatz bei der Phasentransfer-katalysierten Polymerisation zeigt seine Nützlichkeit bei der Herstellung neuartiger Polymermaterialien .
Analytische Chemie
This compound: kann als Standard oder Reagenz in der analytischen Chemie verwendet werden. Seine klar definierte Struktur und seine Eigenschaften machen ihn für den Einsatz in der Chromatographie und Massenspektrometrie geeignet, um andere Substanzen zu identifizieren und zu quantifizieren .
Biochemische Forschung
In der Biochemie ist diese Verbindung strukturell mit mehreren bioaktiven Aldehyden verwandt, die umfassend auf ihre Auswirkungen auf biologische Systeme untersucht wurden. Es kann in der Forschung verwendet werden, um die Auswirkungen ähnlicher Verbindungen auf Zellfunktionen und Stoffwechselwege zu untersuchen .
Umweltwissenschaften
Die physikalisch-chemischen Eigenschaften von This compound, wie z. B. Wasserlöslichkeit und Lipophilie, können in der Umweltwissenschaft wichtig sein. Diese Eigenschaften können das Verhalten der Verbindung in der Umwelt beeinflussen, einschließlich ihrer Verteilung, Bioverfügbarkeit und ihres Potenzials als Umweltkontaminant .
Safety and Hazards
4-Hydroxy-2,5-dimethylbenzaldehyde is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
4-hydroxy-2,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMLVMYIYSMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510884 | |
| Record name | 4-Hydroxy-2,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85231-15-8 | |
| Record name | 4-Hydroxy-2,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2,5-dimethyl-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)


![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)






